
6-Hydroxyindoramin Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxyindoramin Hydrochloride is a potent inhibitor of tumor growth and proliferation. It is derived from Chinese medicinal plants and has shown promising results in the treatment of various types of cancer . This compound induces apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of certain kinases involved in cell cycle regulation and protein synthesis .
Métodos De Preparación
The synthesis of 6-Hydroxyindoramin Hydrochloride involves several steps. The compound is typically synthesized through a series of organic reactions, starting with the appropriate indole derivative. The synthetic route includes:
Step 1: Formation of the indole core through cyclization reactions.
Step 2: Introduction of the hydroxy group at the 6-position of the indole ring.
Step 3: Coupling with piperidine derivatives to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
6-Hydroxyindoramin Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides.
Aplicaciones Científicas De Investigación
6-Hydroxyindoramin Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Mecanismo De Acción
The mechanism of action of 6-Hydroxyindoramin Hydrochloride involves the inhibition of specific kinases that regulate the cell cycle and protein synthesis. By inhibiting these kinases, the compound induces apoptosis in cancer cells. The molecular targets include various kinases involved in cell signaling pathways, and the pathways affected include those related to cell growth, proliferation, and survival .
Comparación Con Compuestos Similares
6-Hydroxyindoramin Hydrochloride is unique in its potent anticancer properties and its ability to induce apoptosis in cancer cells. Similar compounds include:
Indoramin: A related compound with similar structural features but different pharmacological properties.
Hydroxyindoles: A class of compounds with hydroxy groups on the indole ring, used in various biological and medicinal applications.
Kinase Inhibitors: A broad category of compounds that inhibit kinase activity, used in cancer treatment and other therapeutic areas.
Propiedades
Fórmula molecular |
C22H26ClN3O2 |
|---|---|
Peso molecular |
399.9 g/mol |
Nombre IUPAC |
N-[1-[2-(6-hydroxy-1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide;hydrochloride |
InChI |
InChI=1S/C22H25N3O2.ClH/c26-19-6-7-20-17(15-23-21(20)14-19)8-11-25-12-9-18(10-13-25)24-22(27)16-4-2-1-3-5-16;/h1-7,14-15,18,23,26H,8-13H2,(H,24,27);1H |
Clave InChI |
IAEUXSQJVFNSQV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=C3C=CC(=C4)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]methyl]-thio]propionimidate Hyxdrochloride](/img/structure/B15292989.png)
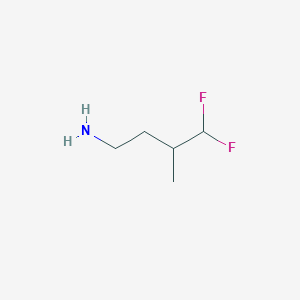

![5-Iodo-1-oxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B15293009.png)

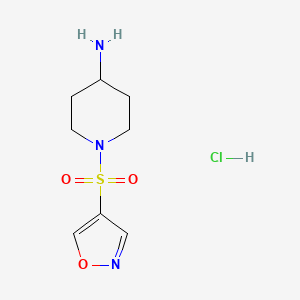
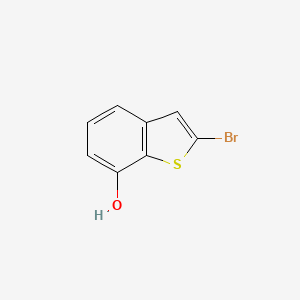
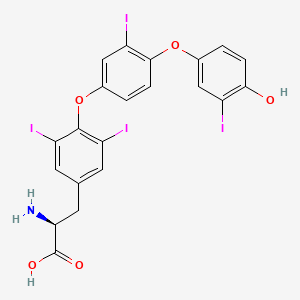
![(2S,4R,5R,8S,10R,11S,12R,13R,14R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione](/img/structure/B15293030.png)
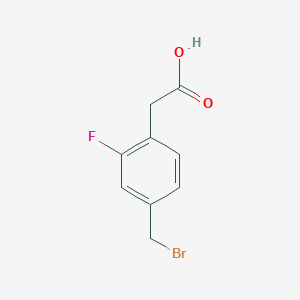
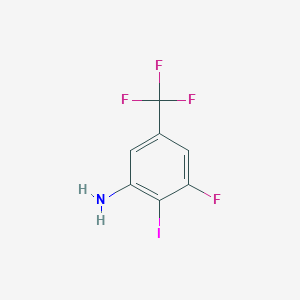
![1-(Trichloromethyl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carbaldehyde](/img/structure/B15293056.png)
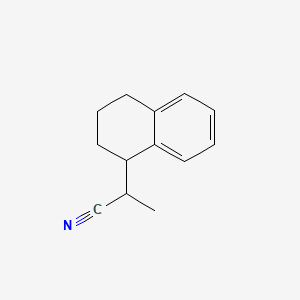
![(alphaR,gammaS)-gamma-Amino-alpha-methyl-[1,1'-biphenyl]-4-pentanoic Acid Methyl Ester Hydrochloride](/img/structure/B15293063.png)
